

Application Notes and Protocols: Investigating Glucose Uptake in Adipocytes Using Trelagliptin

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Compound of Interest

Compound Name: Trelagliptin

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Audience: Researchers, scientists, and drug development professionals.

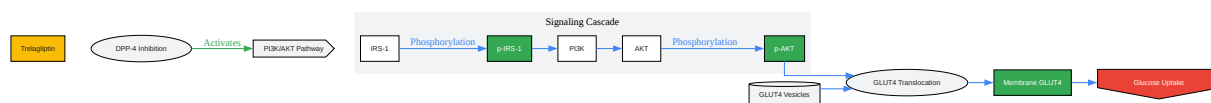
Introduction

Trelagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, is utilized in the management of type 2 diabetes.[1][2][3] Beyond its primary mechanism of enhancing incretin levels, research indicates that **trelagliptin** may directly impact adipocyte function, thereby improving insulin resistance.[1][3][4][5] These application notes provide a detailed overview and experimental protocols for studying the effects of **trelagliptin** on glucose uptake in adipocytes. The provided methodologies are based on findings that demonstrate **trelagliptin's** ability to enhance glucose uptake through the PI3K/AKT signaling pathway, leading to the translocation of GLUT4 transporters to the plasma membrane.[1][3][4][5][6]

Mechanism of Action: Trelagliptin's Effect on Adipocyte Glucose Uptake

Trelagliptin succinate has been shown to improve insulin resistance in adipocytes by modulating the PI3K/AKT/GLUT4 signaling pathway.[1][3][4] The proposed mechanism involves the increased expression and phosphorylation of key signaling proteins. Specifically, **trelagliptin** treatment leads to elevated levels of phosphorylated IRS-1 (p-IRS-1) and phosphorylated AKT (p-AKT), which are crucial downstream effectors of insulin signaling.[4] This activation cascade promotes the translocation of GLUT4, the primary insulin-responsive glucose transporter in adipocytes, from intracellular vesicles to the cell surface.[2][4] The

increased presence of GLUT4 on the plasma membrane facilitates a higher rate of glucose uptake from the extracellular environment into the adipocyte.[2][4]



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Caption: Trelagliptin-mediated glucose uptake signaling pathway in adipocytes.

Data Presentation

The following tables summarize the quantitative effects of **trelagliptin** succinate on various aspects of adipocyte glucose metabolism.

Table 1: Effect of **Trelagliptin** Succinate on Glucose Uptake in Adipocytes[4]

Treatment Group	Trelagliptin Concentration (μM)	Extracellular Glucose (mM)
Control	0	14.20 ± 0.39
Trelagliptin	50	14.80 ± 0.12
Trelagliptin	100	14.35 ± 0.64

Data are presented as mean ± SD. A decrease in extracellular glucose indicates an increase in cellular uptake.

Table 2: Effect of **Trelagliptin** Succinate on GLUT4 Content in the Outer Membrane of Adipocytes[4]

Treatment Group	Trelagliptin Concentration (mM)	GLUT4 Content (µg/L)
Control	0	9.91 ± 0.66
Trelagliptin	3.4	11.58 ± 1.85

Data are presented as mean ± SD.

Table 3: Effect of **Trelagliptin** Succinate on the Expression of PI3K/AKT Signaling Pathway Proteins in Insulin-Resistant 3T3-L1 Adipocytes^[4]

Protein	Trelagliptin Concentration (µM)	Relative Expression Level (Compared to Control)
p-IRS-1	100	Increased (P<0.01)
PI3K	50	Increased (P<0.001)
100	Increased (P<0.001)	
p-AKT	50	Increased (P<0.001)
100	Increased (P<0.001)	
GLUT4	50	Increased (P<0.001)
100	Increased (P<0.001)	

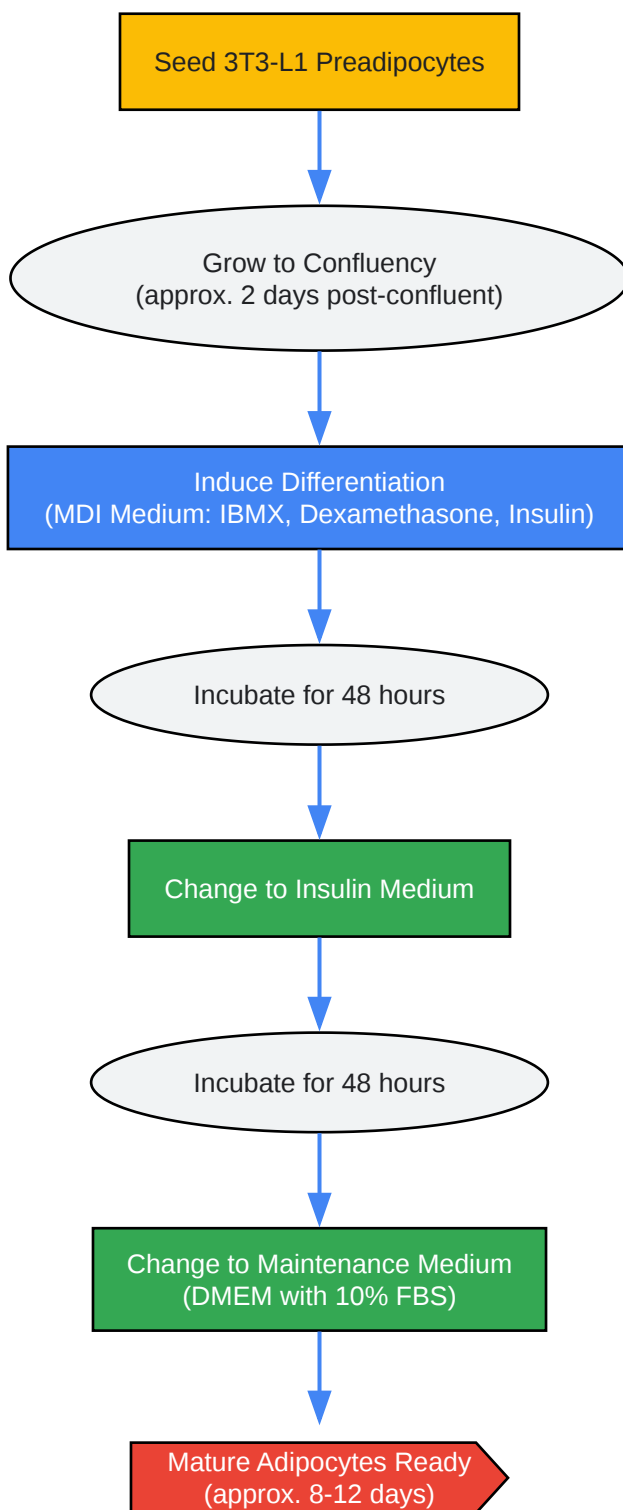
This table summarizes the reported significant increases in protein expression.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Adipocyte Culture and Differentiation

This protocol is optimized for 3T3-L1 preadipocytes, a common cell line for studying adipogenesis and glucose metabolism.



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Caption: Workflow for the differentiation of 3T3-L1 preadipocytes into mature adipocytes.

Materials:

- 3T3-L1 preadipocytes
- DMEM (Dulbecco's Modified Eagle Medium) with high glucose
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- 3-isobutyl-1-methylxanthine (IBMX)
- Dexamethasone
- Insulin solution
- Phosphate-Buffered Saline (PBS)

Procedure:

- **Cell Seeding:** Seed 3T3-L1 preadipocytes in a suitable culture plate and grow in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin until they reach confluency.
- **Initiation of Differentiation:** Two days post-confluency, replace the medium with differentiation medium (DMEM, 10% FBS, 0.5 mM IBMX, 1 μ M dexamethasone, and 10 μ g/mL insulin).
- **Insulin Treatment:** After 48 hours, replace the differentiation medium with DMEM containing 10% FBS and 10 μ g/mL insulin.
- **Maturation:** After another 48 hours, switch to a maintenance medium (DMEM with 10% FBS) and replace it every 2-3 days. Mature, lipid-laden adipocytes should be visible by day 8-12.

Protocol 2: Glucose Uptake Assay

This protocol measures the uptake of glucose from the culture medium by mature adipocytes.

Materials:

- Mature adipocytes (from Protocol 1)
- Hanks' Balanced Salt Solution (HBSS)

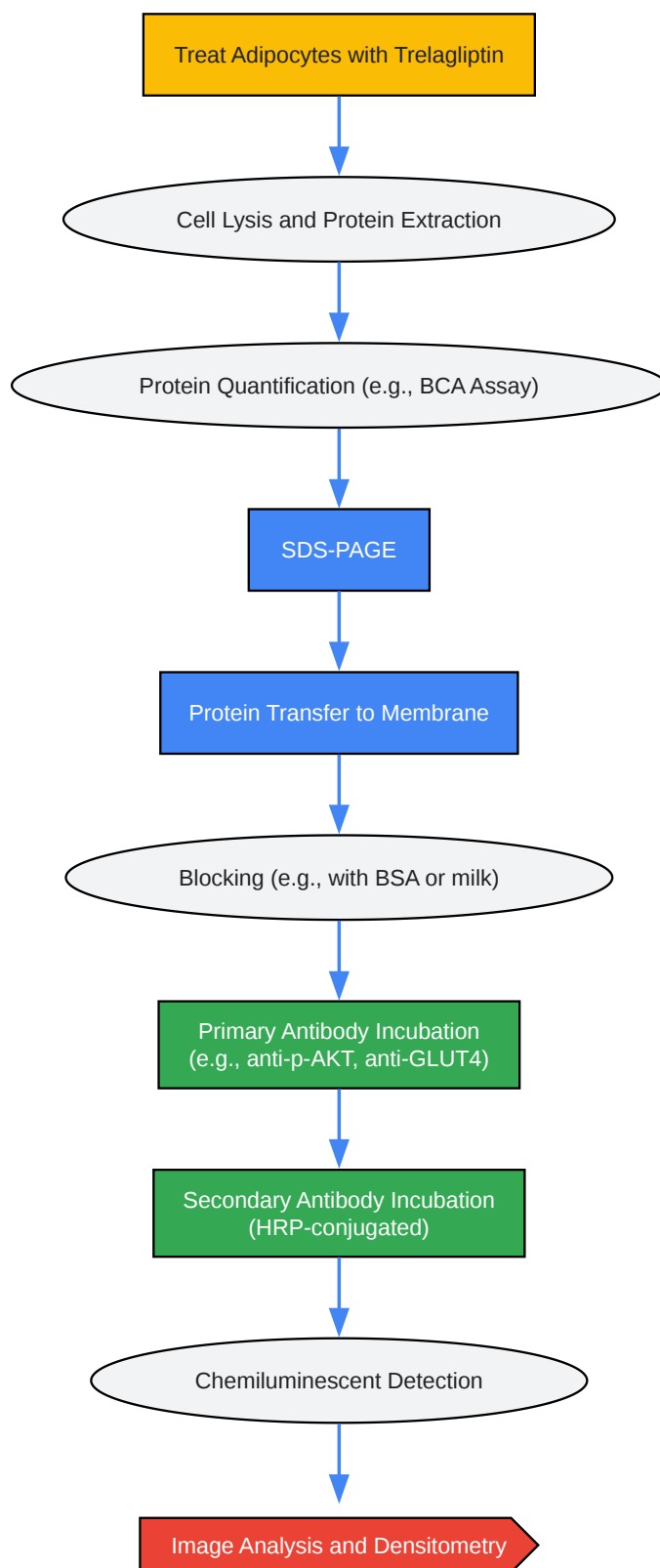
- D-glucose solution (1 mg/mL)
- **Trelagliptin** succinate stock solution
- Insulin stock solution (positive control)
- Glucose oxidase-peroxidase assay kit

Procedure:

- **Serum Starvation:** Prior to the assay, gently wash the mature adipocytes with PBS and incubate in serum-free medium overnight to enhance glucose uptake sensitivity.
- **Pre-incubation:** Wash the cells with HBSS.
- **Treatment:** Treat the adipocytes with HBSS containing 1 mg/mL D-glucose, fetal bovine serum, and the desired concentrations of **trelagliptin** succinate (e.g., 50 μ M and 100 μ M) or insulin for 3 hours.^[4] A control group with no treatment should be included.
- **Sample Collection:** After the incubation period, collect the supernatant from each well.
- **Glucose Measurement:** Centrifuge the supernatant to remove any cell debris. Measure the glucose concentration in the supernatant using a glucose oxidase-peroxidase method, following the manufacturer's instructions for the specific kit.
- **Data Analysis:** The amount of glucose taken up by the cells is calculated by subtracting the final glucose concentration in the supernatant from the initial glucose concentration.

Protocol 3: Western Blotting for Signaling Proteins

This protocol is for determining the expression levels of key proteins in the PI3K/AKT signaling pathway.



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Caption: General workflow for Western blot analysis of signaling proteins.

Materials:

- Treated mature adipocytes
- RIPA buffer with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- Laemmli sample buffer
- SDS-PAGE gels and running buffer
- PVDF or nitrocellulose membrane
- Transfer buffer
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (anti-AKT, anti-p-AKT, anti-IRS-1, anti-p-IRS-1, anti-GLUT4, and a loading control like anti- β -actin)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate

Procedure:

- Cell Lysis: After treatment with **trelagliptin**, wash the adipocytes with ice-cold PBS and lyse the cells with RIPA buffer.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
- Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95°C for 5 minutes.
- SDS-PAGE: Load equal amounts of protein per lane and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
- Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

- **Blocking:** Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
- **Antibody Incubation:** Incubate the membrane with the primary antibody of interest overnight at 4°C.
- **Washing and Secondary Antibody Incubation:** Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- **Detection:** After further washing, apply a chemiluminescent substrate and visualize the protein bands using an imaging system.
- **Analysis:** Quantify the band intensities using densitometry software and normalize to a loading control.

Conclusion

The provided application notes and protocols offer a framework for researchers to investigate the effects of **trelagliptin** on glucose uptake in adipocytes. The data indicates that **trelagliptin** enhances glucose uptake by activating the PI3K/AKT signaling pathway, leading to increased GLUT4 translocation. These methodologies can be adapted to further explore the molecular mechanisms of **trelagliptin** and other DPP-4 inhibitors in the context of adipocyte biology and insulin resistance.

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References

- 1. Trelagliptin succinate: DPP-4 inhibitor to improve insulin resistance in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bulatpharmaceutical.com [bulatpharmaceutical.com]

